Phytochrome B is classified as a type of phytochrome, a family of photoreceptors found in plants, fungi, and some bacteria. In Arabidopsis thaliana, phytochrome B is one of the most studied members of this family and plays a predominant role in mediating light responses. Phytochromes are soluble proteins that function as homodimers, with each monomer approximately 125 kDa in molecular mass. They are synthesized in the cytosol and require the chromophore phytochromobilin for their activity .
The synthesis of phytochrome B involves several key steps:
Recent studies have utilized structure-guided mutagenesis to modify phytochrome B, enhancing its photochemical properties and stability. For example, specific mutations have been introduced into the bilin-binding pocket to alter its photoconversion dynamics and nuclear localization patterns .
Phytochrome B consists of several distinct domains that facilitate its function:
The three-dimensional structure of phytochrome B has been elucidated through X-ray crystallography, revealing how light-induced conformational changes occur within its structure. The active form (Pfr) exhibits different absorption characteristics compared to the inactive form (Pr), allowing it to effectively regulate plant responses to varying light conditions .
Phytochrome B undergoes several key reactions upon light exposure:
Mutations affecting specific residues within the protein can significantly alter these reactions, impacting plant growth responses .
The mechanism by which phytochrome B exerts its effects involves several steps:
This dynamic regulation allows plants to adapt their growth patterns based on environmental light cues .
Phytochrome B exhibits several notable physical and chemical properties:
These properties are essential for its function as a light sensor and regulator of plant development .
Phytochrome B has significant applications in various scientific fields:
PhyB is a biliprotein photoreceptor with a modular architecture divided into two primary functional units: the N-terminal photosensory module (PSM; residues 1-650) and the C-terminal output module (COM; residues 651-1178). The PSM is responsible for light perception and harbors the chromophore-binding pocket, while the COM mediates dimerization, nuclear localization, and signal transduction to downstream partners [1] [5] [6].
The PSM autocatalytically binds a linear tetrapyrrole chromophore—either phytochromobilin (PΦB) in plants or phycocyanobilin (PCB) in engineered systems—via a conserved cysteine residue (Cys372 in Arabidopsis phyB) within the GAF domain [1] [6]. This covalent thioether linkage enables the photoconversion between spectral states. Mutagenesis studies reveal that residues proximal to the chromophore (e.g., Tyr276, Asp307) stabilize the bilin-protein interaction through hydrogen bonding and hydrophobic contacts. Substituting PΦB with PCB enhances crystallographic resolution (1.8 Å vs. 2.1 Å) due to reduced conformational flexibility, underscoring how chromophore identity influences structural dynamics [1] [3].
The PSM comprises three core domains that orchestrate light perception:
Table 1: Key Domains in PhyB Photosensory Module
Domain | Structural Features | Functional Role | Key Residues/Interactions |
---|---|---|---|
PAS | Forms figure-eight knot with GAF | Chromophore anchoring; dimer interface stabilization | Knot lasso interacts with PIFs [6] |
GAF | Bilin-binding pocket with conserved Cys | Light absorption; photoconversion initiation | Cys372 (chromophore attachment); Tyr361 (Pfr stability) [1] [3] |
PHY | Contains β-hairpin "tongue" | Signal transduction to COM; Pfr stabilization | Hairpin undergoes β-sheet→α-helix shift [1] [5] |
PhyB functions as an asymmetric homodimer with topologically complex organization. Cryo-EM structures reveal that the COM adopts a head-to-head dimeric configuration via interactions between the histidine kinase-related domains (HKRDs) of each monomer [5]. In contrast, the PSM assembles in a head-to-tail arrangement, forming a parallelogram-shaped platform stabilized by:
This asymmetry creates lopsided interfacial contacts, allowing each monomer to engage distinct signaling partners—a feature absent in prokaryotic phytochromes. Disrupting dimerization (e.g., via HKRD deletions) accelerates thermal reversion and impairs photobody formation, highlighting how quaternary structure regulates photostability [5] [6].
Photoconversion begins when red light (660 nm) triggers Z-to-E isomerization at the C15-C16 double bond of the bilin chromophore. This initiates a cascade of structural rearrangements:
These changes collectively enable nuclear translocation and photobody formation. The Pfr state exhibits a characteristic absorption peak at 710 nm, distinguishable from Pr’s 650-nm peak [1] [4].
Table 2: Photoconversion Characteristics of PhyB States
Property | Pr (Red-Absorbing) State | Pfr (Far-Red-Absorbing) State |
---|---|---|
Absorption peak | 650 nm | 710 nm |
Bilin conformation | 15Z | 15E |
PHY domain structure | β-sheet hairpin ("tongue") | α-helical hairpin |
Dimer symmetry | Asymmetric, head-to-tail PSM | Increased asymmetry; COM dissociates from PSM |
Functional role | Biologically inactive | Signaling-competent; binds PIFs [1] [5] |
Thermal reversion describes the light-independent relaxation of Pfr to Pr, a process highly sensitive to ambient temperature. Key features include:
This temperature sensitivity enables phyB to integrate light and thermal cues. For example, elevated temperatures reduce nuclear Pfr pools, mimicking shade conditions and triggering hypocotyl elongation—a key adaptive response [4] [7].
Table 3: Thermal Reversion Kinetics of PhyB Variants
PhyB Variant | Half-life (Pfr → Pr) | Temperature Dependence | Functional Impact |
---|---|---|---|
Wild-type | ∼8 h (22°C) | 3-fold acceleration at 34°C | Temperature-sensitive hypocotyl inhibition [6] [8] |
NTE deletion | <2 h (22°C) | Reduced temperature response | Loss of thermosensing; etiolated growth |
Y361F mutant | >24 h (22°C) | Minimally temperature-sensitive | Constitutively active Pfr signaling [3] |
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